molecular formula C22H25N3O6 B2531908 2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-48-3

2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Katalognummer: B2531908
CAS-Nummer: 868144-48-3
Molekulargewicht: 427.457
InChI-Schlüssel: SVPZMCQZXRBYAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • Core structure: A fused pyridine-pyrimidine ring system with two ketone groups at positions 2 and 2.
  • Substituents:
    • 1,3,7-Trimethyl groups on the pyrimidine and pyridine rings.
    • A 1,3-benzodioxol-5-yl (piperonyl) moiety at position 3.
    • A 2-methylpropyl ester at position 5.

This compound belongs to a class of N-heterocycles known for diverse biological activities, including kinase inhibition and anti-inflammatory properties .

Eigenschaften

IUPAC Name

2-methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-11(2)9-29-21(27)16-12(3)23-19-18(20(26)25(5)22(28)24(19)4)17(16)13-6-7-14-15(8-13)31-10-30-14/h6-8,11,17,23H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPZMCQZXRBYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC4=C(C=C3)OCO4)C(=O)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C₁₈H₂₁N₃O₅
  • Molecular Weight : Approximately 363.38 g/mol
  • Functional Groups : Dioxo groups and a benzodioxole moiety which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that derivatives of benzodioxole show activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzodioxole DerivativeE. coli32 µg/mL
Benzodioxole DerivativeS. aureus16 µg/mL

Antioxidant Activity

Compounds similar to the one have been evaluated for their antioxidant properties. The presence of multiple functional groups can enhance radical scavenging abilities:

  • DPPH Assay Results : A related compound showed an IC50 value of 25 µg/mL in scavenging DPPH radicals .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Phospholipase A2 Inhibition : Similar compounds have shown inhibition of lysosomal phospholipase A2 (LPLA2), which is associated with drug-induced phospholipidosis . This may indicate a pathway through which the compound exerts its effects.

Study 1: Synthesis and Biological Evaluation

A study synthesized a series of pyrimidine derivatives and evaluated their biological activities. The results indicated that modifications on the benzodioxole moiety significantly enhanced antimicrobial activity .

Study 2: Molecular Docking Analysis

Molecular docking studies were performed to predict the binding affinity of the compound to various biological targets. The results suggested strong interactions with enzymes involved in metabolic pathways relevant to cancer treatment .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Studies have indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant biological activity against various diseases.

  • Antimicrobial Activity : Research has shown that certain derivatives of this compound demonstrate potent antimicrobial effects. For instance, compounds synthesized from similar structures have exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 20 μmol/L against bacterial strains .
CompoundMIC (μmol/L)Activity
Compound A4High
Compound B12Moderate
Cefotaxime6–12Control

Cancer Research

The compound's derivatives have been evaluated for cytotoxicity against cancer cell lines such as NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). Results indicated that many derivatives showed moderate to high cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Cell LineIC50 (μM)Comparison
NCI-H46015Doxorubicin (20)
HepG210Doxorubicin (18)
HCT-11612Doxorubicin (22)

Neuropharmacology

Emerging studies suggest that compounds related to this structure may influence neurochemical pathways. The benzodioxole moiety is known for its interaction with serotonin receptors, indicating potential applications in treating mood disorders or anxiety .

Bioconjugation and Drug Delivery

The unique structural features of this compound facilitate its use in bioconjugation processes. It can serve as a linker in drug delivery systems where targeted therapy is essential. This application is particularly relevant in the development of antibody-drug conjugates (ADCs) that enhance the specificity and efficacy of cancer treatments .

Case Studies

Several case studies highlight the practical applications and efficacy of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on synthesized derivatives showed that compounds with specific substitutions on the benzodioxole ring exhibited enhanced antimicrobial properties compared to their parent compounds .
  • Cytotoxicity Evaluation : In vitro studies demonstrated that the synthesized derivatives had varying degrees of cytotoxicity across different cancer cell lines. The structure-activity relationship indicated that modifications at specific positions significantly influenced their effectiveness against cancer cells .
  • Neuropharmacological Assessment : A recent investigation into the neuropharmacological effects revealed that certain derivatives could modulate serotonin levels in animal models, suggesting potential use in treating depression or anxiety-related disorders .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Electronic Comparison

Compound Name / ID Core Structure Substituents (Positions) Molecular Weight (g/mol) HOMO-LUMO Gap (eV) Key Functional Groups Reference
Target Compound Pyrido[2,3-d]pyrimidine 1,3,7-Trimethyl; 5-(1,3-benzodioxol-5-yl); 6-(2-methylpropyl ester) ~395 (estimated) Not reported Ester, Dioxole, Ketones
6a () Pyrido[2,3-d]pyrimidine 1-Methyl; 6-(2-hydroxy-5-methylbenzoyl) ~341 3.93 Hydroxybenzoyl, Ketones
11a () Thiazolo[3,2-a]pyrimidine 7-(5-Methylfuran-2-yl); 6-cyano 386 Not reported Cyano, Furan, Ketones
Allyl ester derivative () Pyrido[2,3-d]pyrimidine 5-Phenyl; 7-methyl; 6-allyl ester 339.35 Not reported Allyl ester, Ketones

Key Observations:

Electronic Properties: The HOMO-LUMO gap for hydroxybenzoyl-substituted analogues (e.g., 6a) ranges from 3.91–4.10 eV, indicating moderate electronic stability . The target compound’s benzodioxol group may further lower this gap due to electron-donating effects. Cyano-substituted derivatives (e.g., 11a) exhibit strong electron-withdrawing character, altering reactivity .

Solubility and Bioavailability :

  • The 2-methylpropyl ester in the target compound likely enhances lipophilicity compared to shorter-chain esters (e.g., allyl in ) or polar groups (e.g., hydroxybenzoyl in 6a ).

Spectral and Computational Data

  • IR Spectroscopy : Expected peaks for the target compound include:
    • Ester C=O stretch: ~1700 cm⁻¹.
    • Benzodioxol C-O-C asymmetric stretch: ~1250 cm⁻¹ .
  • NMR : The 1,3,7-trimethyl groups would appear as singlets (δ 2.1–3.0 ppm), while the benzodioxol protons resonate as a multiplet (δ 6.8–7.2 ppm) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.